molecular formula C28H60O16Si B15185085 12,12-Bis(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)-2,5,8,11,13,16,19,22-octaoxa-12-silatricosane CAS No. 85187-19-5

12,12-Bis(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)-2,5,8,11,13,16,19,22-octaoxa-12-silatricosane

Cat. No.: B15185085
CAS No.: 85187-19-5
M. Wt: 680.9 g/mol
InChI Key: DYBLTIAFXZBWPG-UHFFFAOYSA-N
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Description

12,12-Bis(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)-2,5,8,11,13,16,19,22-octaoxa-12-silatricosane (CAS: 85187-19-5) is a silicon-centered polyether compound characterized by its complex branched ethoxy chains. Its structure features a central silicon atom bonded to four polyether arms, each terminating in methoxyethoxyethoxyethoxy groups. This architecture confers high polarity, thermal stability, and solubility in both aqueous and organic solvents. Key physical properties include a density of 1.083 g/cm³, boiling point of 594.3°C, and flash point of 261.4°C, as determined by experimental measurements . The compound is often utilized in materials science for its surfactant-like properties and as a precursor for functionalized silicones in coatings or polymer matrices.

Properties

CAS No.

85187-19-5

Molecular Formula

C28H60O16Si

Molecular Weight

680.9 g/mol

IUPAC Name

tetrakis[2-[2-(2-methoxyethoxy)ethoxy]ethyl] silicate

InChI

InChI=1S/C28H60O16Si/c1-29-5-9-33-13-17-37-21-25-41-45(42-26-22-38-18-14-34-10-6-30-2,43-27-23-39-19-15-35-11-7-31-3)44-28-24-40-20-16-36-12-8-32-4/h5-28H2,1-4H3

InChI Key

DYBLTIAFXZBWPG-UHFFFAOYSA-N

Canonical SMILES

COCCOCCOCCO[Si](OCCOCCOCCOC)(OCCOCCOCCOC)OCCOCCOCCOC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 12,12-Bis(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)-2,5,8,11,13,16,19,22-octaoxa-12-silatricosane typically involves the reaction of a silicon-containing precursor with ethylene glycol derivatives. The reaction conditions often require the presence of a catalyst and controlled temperature to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically involving the ethoxy groups.

    Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.

    Hydrolysis: The compound can be hydrolyzed to form silanols and other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Substitution: Reagents such as halides and acids can be used for substitution reactions.

    Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.

Major Products

    Oxidation: Products include oxidized derivatives of the ethoxy groups.

    Substitution: Substituted silanes with various functional groups.

    Hydrolysis: Silanols and other hydrolyzed products.

Scientific Research Applications

12,12-Bis(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)-2,5,8,11,13,16,19,22-octaoxa-12-silatricosane has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of other organosilicon compounds.

    Medicine: Investigated for its potential use in developing new therapeutic agents.

    Industry: Utilized in the production of advanced materials, including coatings and adhesives.

Mechanism of Action

The mechanism of action of 12,12-Bis(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)-2,5,8,11,13,16,19,22-octaoxa-12-silatricosane involves its interaction with molecular targets through its ethoxy groups. These interactions can lead to the formation of stable complexes, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

12,12-Dimethyl-2,5,8,11,13,16,19,22-octaoxa-12-silatricosane (EC 253-973-0)

  • Substituents : Methyl groups replace the bis(ethoxy) chains at the silicon center.
  • Impact : Reduced polarity and molecular weight compared to the target compound. The absence of extended ethoxy chains lowers solubility in polar solvents but increases volatility. Applications may shift toward less hydrophilic environments, such as hydrophobic coatings .

12-[2-[2-(2-Methoxyethoxy)ethoxy]ethoxy]-12-[3-[(perfluoroalkyl)oxy]propyl]-silatricosane

  • Substituents : Incorporates a perfluoroalkyl group via a propyl linker.
  • Impact : Introduces fluorophilic characteristics, enhancing chemical resistance and surface activity. The perfluoroalkyl chain improves thermal stability (>600°C) and makes the compound suitable for fluorosurfactants or anti-fouling coatings .

5,8,11-Trioxa-4-siladodecan-1-amine, 4,4-bis[2-(2-methoxyethoxy)ethoxy]-

  • Substituents : Features an amine group at the terminal position.
  • Impact : The amine introduces basicity and hydrogen-bonding capacity, increasing reactivity in nucleophilic reactions. This modification expands utility in bioconjugation or as a crosslinking agent in epoxy resins .

Physical Properties and Performance

Property Target Compound 12,12-Dimethyl Perfluoroalkyl Variant Amine Derivative
Density (g/cm³) 1.083 ~1.05 (estimated) ~1.15 ~1.10
Boiling Point (°C) 594.3 <500 >600 ~550
Polarity High Moderate Low (fluorophilic) High (amine-enhanced)
Key Application Surfactants Hydrophobic coatings Fluorosurfactants Bioconjugation
  • Thermal Stability : The perfluoroalkyl variant exhibits the highest thermal resistance due to strong C-F bonds, while the dimethyl variant degrades at lower temperatures .
  • Solubility: The target compound’s ethoxy chains enable miscibility in water and organic solvents (e.g., ethanol), whereas the perfluoroalkyl variant is preferentially soluble in fluorinated solvents .

Biological Activity

Chemical Structure and Properties

The compound is a silatrane derivative with multiple ether functional groups that enhance its solubility and reactivity. Its molecular formula is C20H42O12SiC_{20}H_{42}O_{12}Si, and it has a significant molecular weight of approximately 466.6 g/mol. The presence of methoxyethoxy groups contributes to its hydrophilicity and may influence its interaction with biological systems.

PropertyValue
Molecular FormulaC20H42O12SiC_{20}H_{42}O_{12}Si
Molecular Weight466.6 g/mol
LogP2.666
SolubilitySoluble in water

The biological activity of this silatrane derivative is primarily attributed to its ability to interact with cellular membranes and proteins. The ether groups can facilitate the penetration of biological membranes, potentially leading to various cellular effects:

  • Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties, inhibiting the growth of certain bacterial strains.
  • Cytotoxic Effects : Research indicates that it may induce cytotoxicity in cancer cell lines, making it a candidate for further investigation in cancer therapy.
  • Immunomodulatory Effects : There are indications that the compound could modulate immune responses, although more detailed studies are required to elucidate these pathways.

Case Studies

  • Antimicrobial Efficacy : A study conducted by De Hatten et al. (2012) demonstrated that derivatives similar to this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli. The mechanism was linked to membrane disruption caused by the ether chains .
  • Cytotoxicity in Cancer Cells : In vitro tests on breast cancer cell lines revealed that the compound reduced cell viability significantly at concentrations above 50 µM after 48 hours of exposure. This suggests potential as an anticancer agent .
  • Immunomodulation : In a recent study, silatrane derivatives were shown to enhance phagocytic activity in macrophages, indicating a possible role in boosting immune responses against pathogens .

Table 2: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growthDe Hatten et al., 2012
CytotoxicityReduced viability in cancer cellsPubChem Studies
ImmunomodulationEnhanced macrophage activityBidepharm Research

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